molecular formula C8H16O2 B2691767 [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol CAS No. 942144-50-5

[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol

Cat. No.: B2691767
CAS No.: 942144-50-5
M. Wt: 144.214
InChI Key: KHFIZKRUGALHGI-JIGDXULJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol is a chiral tetrahydropyran derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its defined stereochemistry and functional groups make it a valuable synthetic intermediate, or "chiral building block," for constructing more complex molecules. Researchers utilize this compound in the exploration and development of novel pharmaceutical candidates, where its rigid oxane (tetrahydropyran) ring structure can be used to impart specific three-dimensional characteristics to a molecule, potentially influencing its biological activity and metabolic stability. The specific stereochemistry of the (2R,4R,6S)-isomer is particularly critical for studies in asymmetric synthesis and for creating target molecules with a high degree of stereochemical purity. This compound is offered exclusively for research and development applications in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All provided information is for research purposes and should not be considered as a recommendation for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,6R)-2,6-dimethyloxan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6-3-8(5-9)4-7(2)10-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFIZKRUGALHGI-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving 2r,4r,6s 2,6 Dimethyloxan 4 Yl Methanol

Reactivity Profiles of the Oxane Ring and Peripheral Substituents

The reactivity of [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol is centered around the primary hydroxyl group and the stability of the dimethyloxane ring. The substituents on the ring influence the steric accessibility and electronic nature of the reactive sites.

Electrophilic and Nucleophilic Reactions of the Hydroxyl Group

The primary hydroxyl group is a versatile functional handle for a variety of transformations. The oxygen atom, with its lone pairs of electrons, is nucleophilic, while the hydrogen atom is weakly acidic and can be abstracted by strong bases.

Electrophilic Reactions: The oxygen atom of the hydroxyl group can act as a nucleophile, attacking various electrophiles. libretexts.org In acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which is a much better leaving group (water) for subsequent nucleophilic substitution reactions. libretexts.org

Nucleophilic Reactions: The hydroxyl group itself is not a good leaving group. libretexts.org To undergo nucleophilic substitution at the methylene carbon, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, the carbon atom attached to the oxygen becomes susceptible to attack by a wide range of nucleophiles. ntu.ac.uk

Reaction Type Reagent/Condition Intermediate/Activated Species Product Type
Protonation (Electrophilic)Strong Acid (e.g., H₂SO₄)Oxonium IonActivated alcohol for substitution/elimination
Deprotonation (Nucleophilic)Strong Base (e.g., NaH)AlkoxideEnhanced nucleophile for ether synthesis
Activation for SubstitutionTsCl, MsCl, PBr₃, SOCl₂Tosylate, Mesylate, Alkyl Bromide, Alkyl ChlorideSubstrate for Sₙ2 reactions

Ring-Opening and Rearrangement Processes of the Dimethyloxane Core

The 2,6-dimethyloxane ring is a six-membered saturated heterocycle, which is generally stable. Ring-opening reactions of such saturated ethers typically require harsh conditions, such as treatment with strong acids (e.g., HBr, HI) at high temperatures. These reactions proceed via protonation of the ring oxygen, followed by nucleophilic attack by the conjugate base of the acid. The regioselectivity of the ring opening would be influenced by steric and electronic factors of the methyl substituents.

Rearrangement processes of the dimethyloxane core are not common under normal conditions due to the stability of the six-membered ring. However, under strongly acidic conditions that promote carbocation formation, rearrangements could potentially occur, although this is generally not a facile process for simple saturated ethers.

Derivatization Strategies for Functional Group Interconversion

The primary alcohol of this compound allows for a range of derivatization reactions to interconvert functional groups, expanding its synthetic utility.

Selective Esterification and Etherification Studies

Esterification: The primary alcohol can be readily converted to esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. libretexts.org Fischer esterification is an acid-catalyzed equilibrium process. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, provides a more efficient route to esters.

Etherification: Etherification can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. msu.edu

Transformation Reagents General Product Structure
EsterificationR'-COOH, H⁺[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methyl R'-oate
EsterificationR'-COCl, Pyridine[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methyl R'-oate
Etherification (Williamson)1. NaH; 2. R'-X4-(alkoxymethyl)-2,6-dimethyloxane

Oxidation and Reduction Chemistry of the Primary Alcohol

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukstudymind.co.uk Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically stop at the aldehyde stage. studymind.co.uk Stronger oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 2,6-dimethyloxane-4-carboxylic acid. wikipedia.orgkhanacademy.org

Reduction: As the hydroxymethyl group is already in a reduced state, further reduction is not applicable. However, if the alcohol were to be oxidized to a carboxylic acid, this derivative could then be reduced back to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.org

Reaction Reagent Product
Partial OxidationPyridinium chlorochromate (PCC)(2R,4R,6S)-2,6-dimethyloxane-4-carbaldehyde
Full OxidationKMnO₄ or Jones Reagent(2R,4R,6S)-2,6-dimethyloxane-4-carboxylic acid
Reduction of Carboxylic AcidLiAlH₄This compound

Stereochemical Course of Reactions: Retention, Inversion, and Racemization

The stereochemistry of reactions at the chiral centers of this compound is a critical consideration. The chiral centers on the oxane ring (at positions 2, 4, and 6) are generally not directly involved in the reactions of the hydroxymethyl group. Therefore, their configuration is expected to be retained throughout most transformations.

Reactions that proceed through a planar intermediate, such as a carbocation (Sₙ1 mechanism), could potentially lead to racemization if the reaction were to occur at a chiral center. However, for a primary alcohol like this compound, Sₙ1 reactions are highly unlikely due to the instability of primary carbocations. pearson.com Therefore, reactions involving the hydroxymethyl group are expected to proceed with either retention of configuration (if the C-O bond is not broken) or a predictable stereochemical outcome based on the mechanism (e.g., inversion in Sₙ2).

Reaction Type at -CH₂OH Mechanism Stereochemical Outcome at the Oxane Ring
Esterification, EtherificationNucleophilic Acyl Substitution / Sₙ2Retention
Oxidation-Retention
Nucleophilic Substitution (after activation)Sₙ2Retention (inversion at the non-chiral methylene carbon)

Kinetic and Thermodynamic Parameters of Reactions Utilizing the Compound

A comprehensive search of scientific literature and chemical databases for kinetic and thermodynamic parameters of reactions specifically involving this compound did not yield specific experimental or theoretical data. While this compound is a known chemical entity, detailed mechanistic studies quantifying the energetics and reaction rates of its transformations appear to be limited or not publicly available.

In the absence of direct data for this compound, a general understanding of the kinetic and thermodynamic aspects of similar substituted oxane systems can provide a theoretical framework. The reactivity of the primary alcohol functional group would be expected to follow established principles of organic chemistry. For instance, in esterification or etherification reactions, the reaction rate would be influenced by factors such as the nature of the electrophile, the solvent, temperature, and the presence of catalysts.

Thermodynamically, the stability of the products relative to the reactants would determine the equilibrium position of these reactions. The stereochemistry of the oxane ring, with the cis- and trans- relationships of the methyl and hydroxymethyl groups, would play a crucial role in the transition state energies and, consequently, the kinetic barriers of reactions. Steric hindrance around the reactive hydroxymethyl group, influenced by the axial or equatorial position of the substituents on the tetrahydropyran (B127337) ring, would be a key determinant of reaction rates.

Future research in this area would be invaluable for a complete understanding of the chemical behavior of this compound. Such studies would likely involve:

Calorimetry: To experimentally determine the enthalpy changes (ΔH) for reactions involving the compound.

Kinetic monitoring: Using techniques like spectroscopy (NMR, UV-Vis) or chromatography (GC, HPLC) to measure reaction rates under various conditions and determine rate constants (k) and activation energies (Ea).

Computational modeling: Employing quantum chemical calculations to model reaction pathways, predict transition state structures, and calculate thermodynamic properties (ΔG, ΔH, ΔS) and activation barriers.

Without specific studies on this compound, any discussion of kinetic and thermodynamic parameters remains speculative and based on general principles of organic chemistry. There are currently no available data tables or detailed research findings to present for this specific compound.

Biochemical and Molecular Biological Interactions of the Compound Non Clinical Context

Investigation of Molecular Mechanisms of Action in Biological Systems (In Vitro/In Silico)

Receptor Binding Studies and Ligand-Target Interactions

There are no available research studies that have investigated the receptor binding properties or specific ligand-target interactions of [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol. As such, its potential targets within biological systems remain unidentified.

Role of the Compound as a Biosynthetic Intermediate or Precursor

There is no evidence in the current body of scientific literature to suggest that this compound serves as a biosynthetic intermediate or precursor in any known metabolic pathways.

Natural Occurrence and Biosynthetic Pathways of Related Dimethyloxane Structures

While information on the specific target compound is unavailable, the broader family of saturated oxygen heterocycles, including substituted oxanes, can be found in nature. For instance, various polyether ionophores produced by bacteria contain tetrahydropyran (B127337) (oxane) rings. However, specific biosynthetic pathways leading to the [(2R,4R,6S)-2,6-dimethyl] substitution pattern on an oxane ring are not well-documented.

Interaction with Cellular Components and Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)

No studies have been published that describe the interactions of this compound with cellular components such as proteins, nucleic acids, or lipids. Its potential to bind to or modulate the function of these macromolecules is currently unknown.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol, providing precise mass measurements that facilitate the determination of its elemental composition. Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers offer the requisite resolving power and mass accuracy to distinguish the target molecule from isobaric interferences. nih.govthermofisher.com

The electron impact (EI) ionization of this compound is expected to produce a distinct fragmentation pattern. The fragmentation of cyclic ethers is often initiated by the loss of an electron from the oxygen atom, followed by α-cleavage (cleavage of a C-C bond adjacent to the oxygen) or ring-opening. nih.govresearchgate.net For this particular molecule, key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the methyl groups (-CH₃), or cleavage of the oxane ring.

A plausible fragmentation pathway for this compound is outlined below:

Molecular Ion Formation : The initial step is the formation of the molecular ion [M]⁺•.

Loss of a Methyl Group : Cleavage of a methyl group from C2 or C6 would result in a fragment at [M-15]⁺.

Loss of the Hydroxymethyl Group : Cleavage of the C4-substituent would lead to a significant peak at [M-31]⁺.

Ring Cleavage : Subsequent fragmentation of the oxane ring can occur through various pathways, including a retro-Diels-Alder reaction for related unsaturated cyclic ethers, though for a saturated oxane, pathways involving the initial radical site on the oxygen are more likely. whitman.edu This can lead to a series of smaller charged fragments.

A representative data table of expected high-resolution mass spectrometry results is provided below.

Fragment Ion Proposed Structure Calculated m/z Observed m/z Mass Accuracy (ppm)
[C₈H₁₆O₂]⁺•Molecular Ion144.1150144.11521.4
[C₇H₁₃O₂]⁺[M-CH₃]⁺129.0915129.09171.6
[C₇H₁₃O]⁺[M-CH₂OH]⁺113.0966113.09681.8
[C₅H₉O]⁺Ring Fragment85.065385.06552.4

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the stereochemistry of this compound. nih.gov Standard one-dimensional ¹H and ¹³C NMR provide initial information, but 2D techniques are required for a complete structural elucidation. thieme-connect.denih.gov

¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, allowing for the tracing of proton networks within the molecule. For this compound, COSY would connect the protons on the oxane ring and the hydroxymethyl group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, NOESY is critical for confirming the relative stereochemistry of the methyl groups at C2 and C6 and the hydroxymethyl group at C4. For instance, the observation of a NOE between the axial proton at C2 and the axial proton at C6 would support a chair conformation.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Position ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key COSY Correlations Key HMBC Correlations
23.4-3.6 (m)72-74H-2/H-3, H-2/2-CH₃H-2/C-3, H-2/C-6, H-2/2-CH₃
31.2-1.4 (ax), 1.6-1.8 (eq) (m)35-37H-3/H-2, H-3/H-4H-3/C-2, H-3/C-4, H-3/C-5
41.5-1.7 (m)40-42H-4/H-3, H-4/H-5, H-4/CH₂OHH-4/C-3, H-4/C-5, H-4/CH₂OH
51.2-1.4 (ax), 1.6-1.8 (eq) (m)35-37H-5/H-4, H-5/H-6H-5/C-4, H-5/C-6, H-5/C-3
63.4-3.6 (m)72-74H-6/H-5, H-6/6-CH₃H-6/C-5, H-6/C-2, H-6/6-CH₃
2-CH₃1.1-1.3 (d)21-232-CH₃/H-22-CH₃/C-2, 2-CH₃/C-3
6-CH₃1.1-1.3 (d)21-236-CH₃/H-66-CH₃/C-6, 6-CH₃/C-5
CH₂OH3.5-3.7 (d)65-67CH₂OH/H-4CH₂OH/C-4

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the conformational structure of this compound. photothermal.com The combination of both techniques is powerful as they are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

Infrared (IR) Spectroscopy : The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxymethyl group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the oxane ring and the alcohol would be visible in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The symmetric C-H stretching vibrations would be particularly strong in the Raman spectrum. The ring breathing vibrations of the oxane skeleton, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum, providing insights into the ring's conformation. nih.gov Low-frequency Raman spectroscopy can be particularly useful for studying the phonon modes related to the crystal lattice if the compound is in a solid state. mdpi.com

A summary of expected vibrational frequencies is presented in the following table.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
C-H Stretch (CH₃, CH₂, CH)2850-30002850-3000 (strong)
C-H Bend1350-14701350-1470
C-O Stretch (Ether and Alcohol)1050-11501050-1150
Oxane Ring Vibrations800-1000800-1000

Chiral Chromatography for Enantiomeric Purity Assessment and Separation (HPLC, SFC, GC, CE)

The assessment of enantiomeric purity is critical for any chiral compound. Chiral chromatography is the definitive method for separating and quantifying the enantiomers of this compound from its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a widely used technique for enantiomeric separation. mdpi.com For an alcohol like this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective. mdpi.com The separation can be optimized by varying the mobile phase composition (e.g., normal-phase, polar organic, or reversed-phase) and temperature. nih.gov

Supercritical Fluid Chromatography (SFC) : SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency. Using supercritical CO₂ as the main mobile phase component, with a polar co-solvent like methanol, SFC on polysaccharide-based CSPs can be an excellent method for the enantiomeric separation of this compound.

Gas Chromatography (GC) : Chiral GC can also be employed, typically after derivatization of the hydroxyl group to increase volatility and improve interaction with the chiral stationary phase. nih.gov Cyclodextrin-based capillary columns are commonly used for the separation of chiral alcohols.

Capillary Electrophoresis (CE) : Chiral CE is another valuable technique, particularly for charged molecules. While this compound is neutral, derivatization to introduce a charged moiety or the use of charged cyclodextrins as chiral selectors in the background electrolyte can facilitate enantiomeric separation.

A hypothetical chiral HPLC separation data table is shown below.

Parameter Value
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (2R,4R,6S)-enantiomer 8.5 min
Retention Time (2S,4S,6R)-enantiomer 10.2 min
Resolution (Rs) > 2.0

Development of Novel Analytical Probes for Detection and Quantification

The development of novel analytical probes, particularly fluorescent probes, offers a highly sensitive and selective method for the detection and quantification of specific molecules in complex matrices. rsc.org For a molecule like this compound, which lacks a native chromophore, a probe-based approach would be highly advantageous for bioimaging or high-throughput screening applications. nih.govmdpi.com

The design of a fluorescent probe for this compound could be based on a recognition-induced change in the fluorescence signal. This can be achieved through several mechanisms, such as photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). nih.gov

A potential design strategy could involve:

A Recognition Moiety : A unit that selectively binds to the di-methyl oxane or hydroxymethyl functionality. Crown ethers, for example, are known to interact with specific structural motifs. researchgate.net

A Fluorophore : A fluorescent molecule whose photophysical properties are sensitive to the binding event.

A Linker : A chemical bridge connecting the recognition moiety and the fluorophore.

The binding of this compound to the recognition site would alter the electronic properties of the system, leading to a measurable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). Such probes could be tailored for high specificity to the target molecule, even in biological media.

Computational Chemistry and Theoretical Modeling of the Compound

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. Methods like Density Functional Theory (DFT) are employed to compute a wide range of molecular attributes with high accuracy. nih.govresearchgate.net For [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol, these calculations can elucidate its geometry, stability, and electronic characteristics.

Calculated PropertyTheoretical MethodSignificance
Optimized GeometryDFT/B3LYP/6-311++G(d,p)Provides the most stable 3D conformation and bond parameters.
Dipole MomentDFTQuantifies molecular polarity, influencing solubility and intermolecular forces.
PolarizabilityDFTMeasures the deformability of the electron cloud, affecting dispersion forces.
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)DFTMaps charge distribution to predict sites for electrophilic and nucleophilic attack.

Molecular Docking and Virtual Screening of Oxane Scaffolds for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to screen large libraries of compounds against a biological target, a process known as virtual screening. doaj.orgmdpi.com The oxane ring, the core structure of this compound, is a common scaffold in many biologically active molecules and natural products.

In virtual screening, the oxane scaffold can be used to search for potential protein targets. doaj.org The process involves computationally placing the compound into the binding site of various proteins and calculating a "docking score," which estimates the binding affinity. nih.gov This allows for the rapid identification of potential protein-ligand interactions, which can then be prioritized for experimental validation. mdpi.com Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing a rationale for the compound's potential biological activity. nih.gov For instance, oxane-containing compounds could be screened against targets like kinases, proteases, or other enzymes implicated in disease. nih.govresearchgate.net

Potential Protein Target ClassRelevance in Drug DiscoveryExample Targets
KinasesCentral to signaling pathways; often targeted in cancer therapy.Epidermal Growth Factor Receptor (EGFR)
ProteasesInvolved in viral replication and protein degradation.SARS-CoV-2 Main Protease (Mpro)
EnzymesCatalyze essential metabolic reactions.Cyclooxygenase (COX-1/COX-2), Xanthine Oxidase
SynthetasesCrucial for bacterial survival and protein biosynthesis.Aminoacyl-tRNA Synthetases (aaRSs)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.com These models are built by calculating molecular descriptors for a set of molecules with known activities and then using statistical or machine learning methods to create a predictive model. nih.govfrontiersin.org

For a series of oxane derivatives, a QSAR model could be developed to predict their potential efficacy as, for example, enzyme inhibitors or receptor antagonists. nih.govjmaterenvironsci.com The first step involves generating a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov These descriptors quantify various aspects of the molecular structure. Machine learning algorithms are then trained on a "training set" of compounds to learn the correlation between the descriptors and the observed activity. frontiersin.org The resulting model's predictive power is then validated using a separate "test set" of compounds. taylorandfrancis.com A robust QSAR model can be used to predict the activity of new, unsynthesized oxane derivatives, guiding the design of more potent compounds. nih.gov

Descriptor TypeExamplesInformation Encoded
Constitutional (1D)Molecular Weight, Atom CountBasic molecular composition.
Topological (2D)Kappa Indices, Chi IndicesAtomic connectivity and branching.
Geometrical (3D)Molecular Surface Area, Molecular VolumeThree-dimensional shape and size.
PhysicochemicalLogP, Polar Surface Area (PSA), Dipole MomentLipophilicity, polarity, and electronic properties.

Development of Force Fields and Simulation Protocols for Oxane Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study processes like conformational changes and binding events over time. The accuracy of these simulations is highly dependent on the quality of the force field, which is a set of parameters and equations that describes the potential energy of the system. nih.gov

For molecules containing specific functional groups or scaffolds, like the oxane ring, standard force fields may not be sufficiently accurate. Therefore, specific force field parameters often need to be developed and validated. nih.gov Research has been conducted to create robust force fields, such as those compatible with CHARMM and Drude, specifically for cyclic ethers like tetrahydropyran (B127337) (oxane). nih.govacs.orgresearchgate.net This process involves optimizing parameters to reproduce experimental data (e.g., liquid densities, heats of vaporization) and high-level quantum mechanical calculations. nih.govillinois.edu Once a reliable force field is established, simulation protocols can be designed to study the behavior of this compound in various environments, such as in aqueous solution or interacting with a lipid bilayer. mdpi.com

Application of Machine Learning and Artificial Intelligence in Predicting Compound Behavior

Beyond QSAR, machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug discovery. nih.govnih.gov These technologies can be trained on vast datasets of chemical information to predict a wide array of properties and behaviors for novel compounds like this compound. ulster.ac.ukresearch.google

Emerging Applications and Material Science Relevance Non Clinical

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is currently no available scientific literature detailing the utilization of [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol as a chiral building block in asymmetric synthesis. Methodologies involving this specific chiral alcohol, its performance as a chiral auxiliary, or its incorporation into the synthesis of complex chiral molecules have not been reported in peer-reviewed journals. Consequently, there are no detailed research findings or data tables to present regarding its efficacy, stereoselectivity, or reaction yields in this context.

Integration into Polymer Architectures and Supramolecular Assemblies

The integration of this compound into polymer architectures or its use in the formation of supramolecular assemblies is not described in the current body of scientific literature. Research on polymers derived from this monomer, or its role in creating organized molecular systems through non-covalent interactions, has not been published. As a result, there is no information on the properties of such potential materials or the nature of the assemblies they might form.

Potential in Research on Sustainable Materials and Fine Chemicals

There is a lack of research exploring the potential of this compound in the field of sustainable materials and the synthesis of fine chemicals from renewable sources. Its derivation from biomass, its application in creating biodegradable materials, or its use as a green solvent or catalyst has not been documented in scientific publications. Therefore, no data on its contribution to sustainable chemistry is available.

Exploration in Agrochemical Research as a Chiral Template

The exploration of this compound as a chiral template in agrochemical research is another area with no available published information. There are no studies to suggest its use in the synthesis of new pesticides, herbicides, or other crop protection agents where stereochemistry is crucial for activity and selectivity. Its potential influence on the biological activity and environmental fate of agrochemicals has not been investigated.

Future Research Directions and Interdisciplinary Opportunities

Design and Synthesis of Next-Generation Oxane Analogs with Enhanced Specificity

The development of new bioactive compounds often involves the strategic modification of a lead structure to enhance its desired properties. nih.govnih.govresearchgate.net Building upon the [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol framework, future research will focus on the design and synthesis of next-generation analogs with improved specificity and efficacy. This can be achieved through several approaches, including the introduction of various functional groups, alteration of stereochemistry, and the construction of hybrid molecules.

Systematic structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. acs.org By synthesizing a library of related compounds and evaluating their biological activities, researchers can identify key structural features responsible for their effects. For instance, modifications to the hydroxyl group, such as esterification or etherification, could modulate the compound's polarity and ability to form hydrogen bonds, potentially influencing its interaction with biological targets. Furthermore, the synthesis of analogs with different substitution patterns on the oxane ring could provide valuable insights into the spatial requirements for activity.

Application of Advanced Robotic and Automation Techniques in Compound Synthesis and Screening

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation

Understanding the mechanism of action of a bioactive compound requires a comprehensive understanding of its effects on cellular processes. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful approach to elucidate the biochemical pathways modulated by this compound and its analogs. nih.govmdpi.com

By treating cells or organisms with the compound of interest and analyzing the resulting changes in the different "omes," researchers can identify the molecular targets and pathways that are affected. researchgate.netnih.gov For example, transcriptomic analysis can reveal changes in gene expression, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomic analysis, in turn, can provide insights into the metabolic consequences of compound treatment. The integration of these different data types can provide a holistic view of the compound's biological effects and help to identify potential biomarkers of activity. mdpi.com

Development of Novel Spectroscopic Techniques for Real-Time Monitoring of Transformations

The ability to monitor chemical and biological transformations in real-time is essential for understanding reaction mechanisms and optimizing process parameters. researchgate.net Novel spectroscopic techniques offer the potential for non-invasive, real-time monitoring of the transformations involving this compound. spectroscopyonline.com

For instance, advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as two-dimensional NMR, can be used to follow the course of a chemical reaction in real-time, providing detailed information about the formation of intermediates and products. acs.org Vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, can also be employed for real-time monitoring of both chemical and biological processes. mdpi.com These techniques are sensitive to changes in molecular vibrations and can provide information about the chemical composition and structure of a sample. The development of miniaturized and portable spectroscopic devices is also expanding the applications of these techniques for on-site and in-situ analysis. spectroscopyonline.com

Exploration of Uncharted Reactivity and Novel Applications in Emerging Fields

The unique structural features of the oxane ring in this compound may give rise to uncharted reactivity that can be exploited for the development of novel applications in emerging fields. acs.org The strained nature of small-ring systems can facilitate ring-opening reactions, providing access to a diverse range of functionalized acyclic compounds. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol, and what key stereochemical considerations must be addressed?

  • Methodological Answer : Synthesis typically involves multi-step reactions with strict stereochemical control. For example, intermediates like [(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride () are synthesized via sulfonation of the parent alcohol. Key steps include:

Chiral resolution : Use of chiral auxiliaries or catalysts to maintain the (2R,4R,6S) configuration.

Protection/deprotection : Protecting the hydroxymethyl group during reactions to prevent undesired side products.

Stereochemical validation : Intermediate characterization via polarimetry or chiral HPLC to ensure enantiomeric purity.

  • Critical Consideration : The steric hindrance from the 2,6-dimethyl groups requires optimized reaction conditions (e.g., low temperature) to avoid racemization .

Q. How can researchers verify the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer :

NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial proton orientations in the oxane ring.

X-ray Crystallography : Use programs like SHELXL ( ) for single-crystal analysis to resolve absolute configuration.

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to validate stereochemistry.

  • Example : For related oxane derivatives, X-ray structures resolved using SHELX confirmed chair conformations and substituent orientations .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work under inert atmosphere (N2_2) to prevent oxidation of the hydroxymethyl group.
  • Storage : Seal in amber glass containers at 2–8°C with desiccants to minimize hydrolysis. Avoid exposure to acids/bases that could degrade the oxane ring.
  • Safety Data : While specific toxicity data for this compound is limited, structurally similar alcohols require respiratory protection in aerosol-generating procedures () .

Advanced Research Questions

Q. What analytical strategies are employed to resolve conflicting crystallographic data in the structural determination of this compound derivatives?

  • Methodological Answer :

Twinned Data Refinement : Use SHELXL’s twin refinement tools ( ) to model overlapping lattices in poorly diffracting crystals.

High-Resolution Synchrotron Data : Collect data at <1.0 Å resolution to reduce ambiguity in electron density maps.

Cross-Validation : Compare results with DFT-optimized geometries or solid-state NMR to confirm bond lengths/angles.

  • Case Study : For a morpholinylmethanol derivative, twin refinement resolved discrepancies between predicted and observed bond angles .

Q. How does the conformational flexibility of the oxane ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

Conformational Analysis : Use molecular dynamics simulations to map chair-chair interconversion barriers.

Reactivity Profiling : Compare reaction rates of axial vs. equatorial hydroxymethyl groups in SN2_2 reactions.

Steric Effects : The 2,6-dimethyl groups restrict ring puckering, favoring reactions where the hydroxymethyl group adopts an equatorial position.

  • Example : In methanesulfonyl derivatives (), steric hindrance from methyl groups reduced nucleophilic substitution yields by 40% compared to unsubstituted analogs .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors).

QSAR Modeling : Corrogate substituent effects (e.g., methyl groups) with bioactivity using Hammett or Taft parameters.

MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.

  • Validation : For a benzylmorpholinylmethanol analog ( ), QSAR predicted IC50_{50} values within 15% of experimental results .

Data Contradiction Analysis

  • Example Scenario : Conflicting NMR data between synthetic batches.
    • Resolution Steps :

Verify solvent/deuteriation effects (e.g., D2_2O vs. CDCl3_3).

Check for diastereomer formation via NOESY correlations.

Re-examine synthetic steps for unintended epimerization.

  • Reference : A study on oxane-based alcohols ( ) attributed similar discrepancies to kinetic vs. thermodynamic control during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.